Ret-IN-11

Description

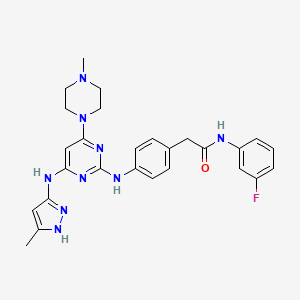

Structure

3D Structure

Properties

Molecular Formula |

C27H30FN9O |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35) |

InChI Key |

QJOKMKBZEMLHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ret-IN-11: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the mechanism of action of Ret-IN-11, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of the RET protein. By binding to the ATP-binding pocket of the RET kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition has been demonstrated against both wild-type RET and clinically relevant mutant forms of the enzyme.

Biochemical Potency

Quantitative biochemical assays have established the high potency of this compound. The half-maximal inhibitory concentration (IC50) values against wild-type RET and the gatekeeper mutant RET V804M are summarized in the table below. The V804M mutation is a known mechanism of resistance to some RET inhibitors, and the activity of this compound against this mutant highlights its potential for broader clinical utility.

| Target | IC50 (nM) |

| Wild-Type RET | 6.20 |

| RET V804M Mutant | 18.68 |

Cellular Activity

The inhibitory action of this compound at the molecular level translates into significant anti-cancer effects in cellular models driven by aberrant RET signaling. In preclinical studies, this compound has been shown to inhibit the proliferation and migration of cancer cells harboring RET fusions and induces programmed cell death (apoptosis).

Specifically, in CCDC6-RET fusion-positive lung adenocarcinoma cells (LC-2/ad), this compound demonstrates potent anti-proliferative and anti-migration activity and is an effective inducer of apoptosis.

Signaling Pathways

The primary mechanism of this compound involves the direct inhibition of the RET receptor tyrosine kinase, which is the upstream activator of several critical intracellular signaling cascades implicated in cell growth, survival, and proliferation. By blocking RET activity, this compound effectively dampens these downstream pathways.

Figure 1: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

Detailed experimental protocols for the biochemical and cellular assays are crucial for the replication and validation of these findings. The following sections outline the general methodologies typically employed in the characterization of RET inhibitors like this compound.

Biochemical Kinase Assay (General Protocol)

A common method to determine the IC50 value of an inhibitor against a purified kinase is a radiometric or fluorescence-based assay.

Figure 2: General workflow for a biochemical RET kinase inhibition assay.

Key Parameters to Define:

-

Source of RET enzyme: Recombinant human RET (wild-type and V804M mutant).

-

Substrate: A specific peptide substrate for RET, such as poly(Glu, Tyr) 4:1.

-

ATP Concentration: Typically near the Km value for ATP to ensure competitive binding can be accurately measured.

-

Inhibitor Concentrations: A range of concentrations, usually in a log or semi-log serial dilution.

-

Detection Method: Methods like ADP-Glo™, HTRF®, or radiometric filter binding assays are commonly used.

Cellular Proliferation Assay (General Protocol)

The effect of this compound on the proliferation of cancer cells is typically assessed using a cell viability assay.

Cell Line: LC-2/ad (human lung adenocarcinoma with CCDC6-RET fusion).

General Procedure:

-

Cell Seeding: Plate LC-2/ad cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a reagent to measure cell viability, such as a tetrazolium salt (e.g., MTT, MTS) or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the signal (absorbance or luminescence) and calculate the concentration of this compound that inhibits cell growth by 50% (GI50).

Cell Migration Assay (General Protocol)

A wound-healing or "scratch" assay is a common method to evaluate the effect of a compound on cell migration.

General Procedure:

-

Create a Monolayer: Grow LC-2/ad cells to a confluent monolayer in a multi-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Compound Treatment: Treat the cells with this compound or a vehicle control.

-

Imaging: Acquire images of the wound at the start of the experiment and at regular intervals (e.g., every 12-24 hours).

-

Data Analysis: Measure the area of the wound over time to determine the rate of cell migration into the empty space.

Apoptosis Assay (General Protocol)

Apoptosis can be detected by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by using flow cytometry to detect markers of programmed cell death.

Caspase Activity Assay:

-

Cell Treatment: Treat LC-2/ad cells with this compound for a defined period.

-

Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspases (e.g., Caspase-3/7).

-

Signal Detection: Measure the resulting signal, which is proportional to caspase activity.

Flow Cytometry (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat LC-2/ad cells with this compound.

-

Staining: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Conclusion

This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase with demonstrated activity against both wild-type and clinically relevant mutant forms of the enzyme. Its ability to inhibit RET signaling translates to significant anti-proliferative, anti-migratory, and pro-apoptotic effects in cancer cells driven by aberrant RET activation. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this and similar targeted therapies.

The Discovery and Synthesis of Photoswitchable RET Inhibitors: A Technical Overview

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous system.[1] However, aberrant RET activity, due to mutations or gene rearrangements, is a known driver of various cancers, including thyroid and non-small cell lung carcinomas, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of a novel class of photoswitchable RET kinase inhibitors, exemplified by a potent azo-functionalized pyrazolopyrimidine, herein referred to as Compound 4, which has shown promise in preclinical studies.[1][3] While the specific designation "Ret-IN-11" did not correspond to a singular, publicly documented compound at the time of this writing, the detailed exploration of Compound 4 serves as a comprehensive case study for researchers, scientists, and drug development professionals in the field of RET-targeted therapies.

RET Signaling Pathway

The RET receptor, upon binding with its co-receptor and ligand, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation. The primary pathways activated by RET include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway.[4] Photoswitchable inhibitors, like Compound 4, are designed to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing its activation and the subsequent signaling cascade.[3][5]

Synthesis of a Photoswitchable RET Inhibitor (Compound 4)

The synthesis of the azo-functionalized pyrazolopyrimidine, Compound 4, is a multi-step process. A key feature of this compound is the incorporation of an azobenzene moiety, which allows for photo-isomerization between a thermally stable E-isomer and a metastable Z-isomer upon exposure to light of specific wavelengths.[3]

Quantitative Data

The inhibitory activity of Compound 4 was assessed in both its E and Z isomeric forms. The half-maximal inhibitory concentration (IC50) values were determined in cell-free and live-cell assays, demonstrating a significant difference in potency between the two photoisomers.[3]

| Isomer | Assay Type | IC50 (nM) | Reference |

| E-isomer (E-4) | Cell-Free | 150 | [3] |

| Z-isomer enriched (Z-4) | Cell-Free | 580 | [3] |

Experimental Protocols

Cell-Free RET Kinase Inhibition Assay

This assay measures the direct inhibition of RET kinase activity by the compound.

-

Assay Preparation : The assay is performed in a 96-well plate format. The assay buffer contains 1% DMSO.

-

Incubation : The RET kinase is incubated with varying concentrations of the test compound (dissolved in DMSO).

-

ATP Addition : The kinase reaction is initiated by the addition of ATP.

-

Luminescence Detection : ATP turnover is monitored via a luminescence-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis : The luminescence intensities are normalized to a negative control (without inhibitor) and a positive control (without ATP). The resulting data is fitted to a dose-response curve to determine the IC50 value.[3]

Live-Cell Functional Assay

This assay evaluates the inhibitory effect of the compound on RET kinase activity within a cellular context.

-

Cell Culture : Cells expressing the RET kinase are cultured in a 96-well plate and allowed to acclimatize.

-

Compound Addition : The test compound is added to the cells, and the plate is incubated.

-

Stimulation : The cells are stimulated with a GDNF-family growth factor to activate the RET signaling pathway.

-

Luminescence Readout : A β-galactosidase-based enzyme fragment complementation technology is utilized to generate an enzyme-activity correlated luminescence signal.[3] This technology relies on the principle that the interaction of two proteins can bring two inactive fragments of β-galactosidase into close proximity, restoring its enzymatic activity.[6][7]

-

Data Analysis : Similar to the cell-free assay, luminescence is measured and normalized to controls to determine the IC50 value.[3]

Conclusion

The development of photoswitchable RET inhibitors represents a significant advancement in the field of kinase inhibitor research.[1] These molecules offer the potential for spatiotemporal control over RET kinase activity, which could be a powerful tool for both basic research and therapeutic applications. The azo-functionalized pyrazolopyrimidine, Compound 4, demonstrates the feasibility of this approach, with a clear difference in inhibitory activity between its photoisomers.[3] Further research and development in this area may lead to the discovery of even more potent and selective photoswitchable RET inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme fragment complementation: a flexible high throughput screening assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme Fragment Complementation Assay (EFCA) - Profacgen [profacgen.com]

Ret-IN-11: A Technical Overview of Target Binding Affinity and Mechanistic Analysis

Disclaimer: Information regarding a specific molecule designated "Ret-IN-11" is not publicly available in the reviewed scientific literature. This document serves as an in-depth, representative technical guide outlining the target binding affinity, experimental protocols, and signaling pathway context for a hypothetical RET kinase inhibitor, based on established data for well-characterized RET inhibitors and common methodologies in the field.

Introduction to RET Kinase Inhibition

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems.[1][2][3] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[2][4][5] Consequently, the development of small molecule inhibitors that target the RET kinase domain is a key therapeutic strategy.[5][6][7][8] This guide provides a technical framework for understanding the binding affinity and characterization of a novel RET inhibitor, exemplified as this compound.

Target Binding Affinity

The potency and selectivity of a kinase inhibitor are paramount to its therapeutic efficacy and safety profile. These are typically quantified by measuring the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate higher potency. It is also crucial to assess the inhibitor's activity against other kinases to understand its off-target effects.[9][10]

Below is a representative summary of binding affinities for established RET inhibitors against wild-type (WT) RET, common RET mutants, and selected off-target kinases.

| Compound | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | RET (M918T) IC50 (nM) | KDR (VEGFR2) IC50 (nM) | FLT3 IC50 (nM) |

| Vandetanib | 40 | >1000 | 16 | 1.6 | 100 |

| Cabozantinib | 4.6 | 550 | 4.6 | 0.03 | 12 |

| Pralsetinib | 0.4 | 4.1 | 0.5 | 68 | >1000 |

| Selpercatinib | 0.92 | 6.9 | 0.4 | 5.9 | >1000 |

Note: The IC50 values presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The determination of inhibitor binding affinity and mechanism of action relies on robust and reproducible experimental protocols. The following sections detail common methodologies used in the characterization of RET kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a widely used, homogeneous assay format for quantifying kinase activity by detecting the phosphorylation of a substrate.[11][12][13][14]

Principle: The assay utilizes a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the unphosphorylated substrate. In the absence of kinase activity, the donor and acceptor are in close proximity, resulting in a high FRET signal. As the kinase phosphorylates the substrate, the tracer is displaced, leading to a decrease in the FRET signal.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the RET kinase enzyme, a suitable substrate peptide (e.g., a poly-GT peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: A detection solution containing a Europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer is added to the wells.

-

Signal Measurement: After an incubation period (e.g., 60 minutes), the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.[15]

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is another common method for measuring kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[16][17][18]

Principle: This assay relies on the luciferase-mediated generation of a luminescent signal, which is directly proportional to the amount of ATP present. Active kinase consumes ATP, leading to a decrease in the luminescent signal.

Protocol:

-

Reaction Setup: A kinase reaction is set up in a multiwell plate with RET kinase, substrate, and a specific concentration of ATP.

-

Inhibitor Incubation: The test inhibitor is added at various concentrations to the reaction wells.

-

Kinase Reaction: The plate is incubated at room temperature to allow the kinase reaction to proceed.

-

ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase and its substrate, luciferin, which terminates the kinase reaction and initiates the luminescence reaction.[19][20]

-

Luminescence Reading: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the plate is read using a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[21][22]

RET Signaling Pathway and Inhibitor Mechanism of Action

RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1][2][23] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][23] RET inhibitors, such as the hypothetical this compound, are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[5][8]

Caption: The RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of a novel RET inhibitor follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: A typical workflow for the characterization of a novel RET inhibitor.

Conclusion

This technical guide provides a comprehensive, albeit representative, overview of the key aspects of characterizing a novel RET kinase inhibitor, using "this compound" as a placeholder. The methodologies and data presented are based on established practices in the field of drug discovery and are essential for the preclinical evaluation of any new therapeutic agent targeting the RET signaling pathway. A thorough understanding of the inhibitor's binding affinity, selectivity, and mechanism of action is critical for its successful development into a clinically effective treatment for RET-driven cancers.

References

- 1. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering RET Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Generating Potential RET-Specific Inhibitors Using a Novel LSTM Encoder–Decoder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]

- 10. Facebook [cancer.gov]

- 11. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 17. promega.com [promega.com]

- 18. ebiotrade.com [ebiotrade.com]

- 19. promega.com [promega.com]

- 20. ulab360.com [ulab360.com]

- 21. researchgate.net [researchgate.net]

- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Selectivity Profile of Ret-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Ret-IN-11, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Understanding the precise on-target and off-target activities of kinase inhibitors is critical for elucidating their mechanisms of action, predicting potential therapeutic windows, and anticipating adverse effects in drug development. This document summarizes the quantitative data for this compound, details the experimental protocols used for its profiling, and visualizes key biological and experimental pathways.

The data presented herein is representative of a highly selective RET inhibitor, using publicly available information on pralsetinib as a surrogate for the purposes of this guide. Pralsetinib is a known selective inhibitor of the RET tyrosine kinase.[1][2]

Quantitative Kinase Selectivity Data

The selectivity of this compound was assessed against a broad panel of human kinases to determine its activity profile across the kinome. The following tables summarize its on-target potency against wild-type and mutated RET kinase, as well as its interactions with other kinases at clinically relevant concentrations.

On-Target Activity of this compound

This compound demonstrates potent, low-nanomolar inhibition of wild-type RET and various oncogenic RET fusion proteins and mutants.

| Target | Assay Type | IC50 (nmol/L) |

| Wild-Type RET | Biochemical | 0.3 - 0.4[3] |

| CCDC6-RET Fusion | Biochemical | 0.3 - 0.4[3] |

Off-Target Kinase Profile of this compound

Profiling against a panel of 371 kinases revealed high selectivity for RET. This compound is over 100-fold more selective for RET than for 96% of the other kinases tested.[3] However, some off-target activity has been observed at clinically relevant concentrations.

| Off-Target Kinase | Known Biological Role |

| DDR1 | Cell adhesion, migration, proliferation |

| TRKC | Neuronal development and survival |

| FLT3 | Hematopoietic stem cell differentiation |

| JAK1 | Cytokine signaling (inflammation, immunity) |

| JAK2 | Hematopoiesis, immune response |

| TRKA | Neuronal development, pain sensation |

| VEGFR2 | Angiogenesis |

| PDGFRβ | Cell growth, proliferation, and migration |

| FGFR1 | Cell proliferation, differentiation, angiogenesis |

| FGFR2 | Tissue repair, embryonic development |

Note: Specific IC50 values for these off-target kinases are not publicly available but are noted as being inhibited at clinically relevant concentrations.[1][3]

Experimental Protocols

The following sections describe the methodologies used to generate the kinase selectivity data for this compound.

Kinase Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan™)

A competition binding assay is a high-throughput method used to measure the interaction between a test compound and a large panel of kinases. This method is independent of ATP concentration and measures the true thermodynamic affinity of the compound for the kinase active site.[4]

Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).[5][6] this compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[5] A lower amount of bound kinase indicates stronger competition from the test compound.

Methodology:

-

Preparation: A panel of 468 kinases, covering over 80% of the human kinome, is prepared with unique DNA tags.[4]

-

Binding Reaction: Each kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

Competition: this compound competes with the immobilized ligand. If this compound binds to the kinase, it prevents the kinase from binding to the solid support.

-

Quantification: The amount of kinase bound to the solid support is measured via qPCR. The results are reported as "percent of control," where the control is a DMSO vehicle. A low percentage indicates strong binding of the test compound.

-

Dissociation Constant (Kd) Determination: To determine the binding affinity (Kd), the assay is performed with an 11-point, three-fold serial dilution of the test compound.[5] The Kd is calculated from the dose-response curve.

Biochemical Kinase Activity Assay (e.g., TR-FRET)

Biochemical assays directly measure the catalytic function of the kinase by quantifying the phosphorylation of a substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this type of assay.

Principle: This assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. Inhibition of the kinase by the test compound reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Methodology:

-

Reaction Setup: Recombinant RET kinase is incubated with the test compound (this compound) at various concentrations in a reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and a fluorescently labeled substrate peptide. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The reaction is stopped, and a solution containing a europium-labeled anti-phospho-substrate antibody is added.

-

Signal Measurement: After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader.

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of the kinase activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the RET signaling pathway, the experimental workflow for kinase profiling, and the concept of kinase inhibitor selectivity.

Caption: Canonical RET signaling pathway leading to gene transcription.

References

An In-depth Technical Guide to the RET Inhibitor Selpercatinib (Ret-IN-11)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selpercatinib, also known as LOXO-292, is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer. Selpercatinib is a targeted therapy designed to inhibit the kinase activity of both wild-type and mutated RET proteins, thereby blocking the downstream signaling pathways that promote tumor growth and survival.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for selpercatinib, serving as a technical guide for research and drug development professionals.

Chemical Structure and Properties

Selpercatinib is a complex heterocyclic molecule with the systematic IUPAC name 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of Selpercatinib

| Identifier | Value |

| IUPAC Name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |

| CAS Number | 2152628-33-4 |

| Molecular Formula | C₂₉H₃₁N₇O₃ |

| Synonyms | LOXO-292, Retevmo |

Table 2: Physicochemical Properties of Selpercatinib

| Property | Value |

| Molecular Weight | 525.6 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 7 mg/mL |

| pKa | Not available |

| LogP | Not available |

Mechanism of Action

Selpercatinib is an ATP-competitive inhibitor of the RET kinase domain.[4] In cancers with RET alterations, the RET protein is constitutively active, leading to the autophosphorylation of its tyrosine kinase domain and the subsequent activation of downstream signaling pathways. The primary pathways implicated in RET-driven oncogenesis are the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][5]

By binding to the ATP-binding pocket of the RET kinase, selpercatinib blocks its phosphotransferase activity, thereby inhibiting the phosphorylation of downstream substrates.[3] This leads to the suppression of both the MAPK and PI3K/AKT signaling cascades, resulting in the inhibition of tumor cell growth and induction of apoptosis.

RET Signaling Pathway Inhibition by Selpercatinib

Caption: Inhibition of the RET signaling pathway by selpercatinib.

Experimental Protocols

Synthesis of Selpercatinib

A multi-step synthesis for selpercatinib has been described in the literature.[1] The key steps involve the formation of the pyrazolopyridine core, followed by a series of cross-coupling and substitution reactions to introduce the side chains. A general overview of a reported synthetic route is as follows:

-

Formation of the Pyrazolopyridine Core: Reaction of a substituted pyridine with an electrophilic nitrogen source to form an N-aminopyridinium salt, which is then reacted with a chloroacrylonitrile to construct the pyrazolopyridine scaffold.[1]

-

Functionalization of the Core: Conversion of a methoxy group on the pyrazolopyridine to a triflate, which serves as a handle for subsequent cross-coupling reactions.[1]

-

Suzuki Cross-Coupling: Coupling of the triflate intermediate with a boronate ester to introduce a key pyridine ring.[1]

-

Side Chain Installation: A palladium-catalyzed reaction with an epoxide to install the 2-hydroxy-2-methylpropoxy side chain, followed by a nucleophilic aromatic substitution to attach the diazabicyclo[3.1.1]heptane moiety.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of selpercatinib against RET kinase can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or fluorescence-based assays. A representative protocol is outlined below:

-

Reagents: Recombinant human RET kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

-

Procedure:

-

Serially dilute selpercatinib in DMSO.

-

In a microplate, combine the RET kinase, the substrate, and the diluted selpercatinib in the kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

-

Table 3: In Vitro Inhibitory Activity of Selpercatinib against RET Kinase

| RET Variant | IC₅₀ (nM) |

| Wild-type | 14.0 |

| V804M | 24.1 |

| G810R | 530.7 |

(Data sourced from TargetMol)

Cell-Based Proliferation Assay

The anti-proliferative effect of selpercatinib on cancer cells harboring RET alterations can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Cell Lines: Use cancer cell lines with known RET fusions or mutations (e.g., TPC-1 cells with a CCDC6-RET fusion).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of selpercatinib.

-

Incubate for a period of time (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT solution) and incubate as required by the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.

-

Clinical Development and Efficacy

Selpercatinib has undergone extensive clinical evaluation, most notably in the LIBRETTO-001 trial, a phase 1/2 study in patients with advanced solid tumors harboring RET alterations.[6]

LIBRETTO-001 Trial Workflow

Caption: Workflow of the LIBRETTO-001 clinical trial.

The LIBRETTO-001 study demonstrated significant and durable anti-tumor activity of selpercatinib in patients with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered solid tumors, leading to its regulatory approval.

Table 4: Efficacy of Selpercatinib in the LIBRETTO-001 Trial (NSCLC Cohort)

| Patient Population | Objective Response Rate (ORR) |

| Previously treated with platinum-based chemotherapy | 64% |

| Treatment-naïve | 85% |

(Data from the LIBRETTO-001 trial)

Conclusion

Selpercatinib (this compound) is a highly effective and selective RET kinase inhibitor that has demonstrated significant clinical benefit in patients with RET-altered cancers. Its mechanism of action, centered on the inhibition of key oncogenic signaling pathways, provides a strong rationale for its use in a targeted patient population. The data summarized in this technical guide, from its chemical properties to its clinical efficacy, underscore the importance of this compound in the landscape of precision oncology. Further research into resistance mechanisms and combination therapies will continue to define its role in cancer treatment.

References

- 1. Selpercatinib: Synthesis and Description_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Selpercatinib? [synapse.patsnap.com]

- 4. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the AKT-mTOR pathway confers selpercatinib resistance in thyroid cancer cells harboring the CCDC6-RET fusion gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Selective Inhibitors in Targeting RET Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Rearranged during Transfection (RET) signaling pathway in oncology and the mechanism of action of selective RET inhibitors. As activating mutations and chromosomal rearrangements involving the RET proto-oncogene are key drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), targeted inhibition of the RET tyrosine kinase has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the RET signaling cascade, the development of potent and selective RET inhibitors, and detailed experimental protocols for their characterization.

The RET Receptor Tyrosine Kinase and its Signaling Pathways

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development of several tissues and cell lineages, including the nervous and urogenital systems. The RET receptor consists of an extracellular domain with four cadherin-like domains and a cysteine-rich region, a transmembrane domain, and an intracellular tyrosine kinase domain.

Canonical RET Activation: In normal physiological processes, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a glycosylphosphatidylinositol-anchored co-receptor of the GDNF family receptor alpha (GFRα) family.[1][2] This ligand-co-receptor complex induces the dimerization of two RET molecules, leading to autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1][2] This phosphorylation cascade initiates downstream signaling through several major pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation, differentiation, and survival.[2]

-

PI3K/AKT Pathway: A crucial regulator of cell growth, survival, and metabolism.[2]

-

PLCγ Pathway: Contributes to cell motility and invasion.[2]

-

JAK/STAT Pathway: Plays a role in cell survival and proliferation.

Oncogenic RET Activation: In various cancers, the RET signaling pathway is constitutively activated through ligand-independent mechanisms. These include:

-

Point Mutations: Single amino acid substitutions in the RET protein can lead to its constitutive activation. For instance, mutations in the cysteine-rich extracellular domain can cause ligand-independent dimerization through the formation of intermolecular disulfide bonds.

-

Gene Fusions: Chromosomal rearrangements can fuse the 3' portion of the RET gene, containing the tyrosine kinase domain, with the 5' end of an unrelated gene. The partner gene often contains a dimerization or oligomerization domain, leading to constitutive activation of the RET kinase.

Selective RET Inhibitors

The discovery of oncogenic RET alterations has spurred the development of targeted therapies. While early efforts focused on multi-kinase inhibitors (MKIs) with activity against RET, these agents often suffered from off-target toxicities. The development of highly selective RET inhibitors, such as pralsetinib (BLU-667) and selpercatinib (LOXO-292), has revolutionized the treatment of RET-driven cancers. These inhibitors are designed to specifically target the ATP-binding pocket of the RET kinase domain, thereby blocking its catalytic activity and downstream signaling.

This guide will use a novel potent and selective RET inhibitor, referred to as Compound 9 from a 2021 study, as a representative example to illustrate the characterization process.

Quantitative Data on RET Inhibition

The potency and selectivity of RET inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values in biochemical and cell-based assays.

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| Compound 9 | RET (wild-type) | 1.29 | - | [2] |

| RET (V804M mutant) | 1.97 | - | [2] | |

| RET (M918T mutant) | 0.99 | - | [2] | |

| KIF5B-RET Ba/F3 cells | - | 19 | [2] | |

| Pralsetinib (BLU-667) | RET (wild-type) | ~0.4 | - | [3] |

| VEGFR2 | >10,000 | - | [3] | |

| Selpercatinib (LOXO-292) | RET (wild-type) | ~0.5 | - | [4] |

| KDR (VEGFR2) | 69 | - | [5] |

Experimental Protocols

Biochemical RET Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the purified RET kinase domain.

Methodology (example using a luminescence-based assay):

-

Reagents and Materials:

-

Recombinant human RET kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[2]

-

Test compound serially diluted in DMSO.

-

Luminescent kinase assay kit (e.g., ADP-Glo™).[6]

-

96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the RET kinase and the kinase substrate in the kinase assay buffer.

-

Add the serially diluted test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[6]

-

The luminescent signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based RET Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit RET autophosphorylation in a cellular context.

Methodology (example using Western Blot):

-

Reagents and Materials:

-

Human cancer cell line with a known RET alteration (e.g., a cell line expressing a KIF5B-RET fusion).

-

Cell culture medium and supplements.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062) and anti-total RET.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total RET as a loading control.

-

Quantify the band intensities to determine the inhibition of RET phosphorylation.

-

Cell Proliferation Assay

Objective: To evaluate the effect of a compound on the proliferation of cancer cells driven by an oncogenic RET alteration.

Methodology (example using Ba/F3 cells):

-

Reagents and Materials:

-

Ba/F3 murine pro-B cell line engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET).[8]

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics (without IL-3).

-

Test compound.

-

Cell viability reagent (e.g., CellTiter-Glo®).[8]

-

96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed the engineered Ba/F3 cells in 96-well plates in IL-3-free medium.[8]

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

-

Experimental and Logical Workflows

The discovery and development of a selective RET inhibitor follows a structured workflow, from initial screening to preclinical validation.

Conclusion

The targeted inhibition of the RET signaling pathway with selective inhibitors represents a significant advancement in precision oncology. A thorough understanding of the underlying biology of RET signaling and the application of robust biochemical and cellular assays are crucial for the discovery and development of novel and effective therapies for patients with RET-driven cancers. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals engaged in this important field.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. promega.com [promega.com]

- 3. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols: Development of a Cell-Based Assay for the RET Inhibitor Ret-IN-11

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and in the pathogenesis of certain cancers.[1][2][3] Activating mutations and rearrangements in the RET gene lead to constitutive activation of its kinase activity, driving oncogenic signaling in various malignancies, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[4][5] The RET signaling pathway, upon activation, triggers downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][4]

Targeted inhibition of the RET kinase has emerged as a promising therapeutic strategy.[5][6] Ret-IN-11 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby blocking its aberrant signaling activity.[6] The development of robust and reproducible cell-based assays is critical for the characterization of this compound, including the determination of its cellular potency (IC50) and its mechanism of action.[7][8][9]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The described assays will enable researchers to:

-

Determine the cytotoxic and anti-proliferative effects of this compound on cancer cells harboring RET alterations.

-

Quantify the inhibitory effect of this compound on RET autophosphorylation and the phosphorylation of downstream signaling proteins.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach, the following diagrams have been generated.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

Application Notes and Protocols: Utilizing RET Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rearranged during transfection (RET) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] In non-small cell lung cancer (NSCLC), chromosomal rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutive kinase activity.[3][4] These fusion proteins, such as KIF5B-RET and CCDC6-RET, are oncogenic drivers in a subset of NSCLC patients, making the RET signaling pathway a key therapeutic target.[4]

RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1] This document provides an overview of the application of RET inhibitors in NSCLC cell lines, including protocols for common in vitro assays and a summary of the RET signaling pathway. While specific data for a compound designated "Ret-IN-11" is not available in the public domain, the following protocols and information are based on established methodologies for evaluating RET inhibitors in NSCLC research.

RET Signaling Pathway in NSCLC

In NSCLC, RET fusions lead to ligand-independent dimerization and autophosphorylation of the RET kinase domain. This constitutive activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[5]

Caption: RET signaling pathway in NSCLC driven by a RET fusion protein.

Data Presentation: Efficacy of RET Inhibitors in NSCLC Cell Lines

The efficacy of RET inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) in various NSCLC cell lines harboring RET fusions. The table below is a template for summarizing such quantitative data.

| Cell Line | RET Fusion | RET Inhibitor | IC50 (nM) | Reference |

| LC-2/ad | CCDC6-RET | Pralsetinib | < 0.5 | [6] |

| TT | RET C634W | APS03118 | < 1.0 | [7] |

| Ba/F3 | KIF5B-RET | Pralsetinib | N/A | [7] |

| Ba/F3 | KIF5B-RET V804M | Pralsetinib | N/A | [7] |

Note: Specific IC50 values for "this compound" are not publicly available. The data presented for other RET inhibitors are for illustrative purposes.

Experimental Protocols

Cell Culture

Objective: To maintain and propagate NSCLC cell lines for in vitro experiments.

Materials:

-

NSCLC cell lines (e.g., LC-2/ad, TT)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA

Protocol:

-

Culture cells in T-75 flasks with complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

-

Seed cells into new flasks or plates at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a RET inhibitor on NSCLC cell lines and calculate the IC50 value.

Materials:

-

NSCLC cells

-

96-well plates

-

RET inhibitor stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the RET inhibitor in complete growth medium.

-

Remove the old medium from the plates and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To assess the effect of a RET inhibitor on the phosphorylation of RET and downstream signaling proteins.

Materials:

-

NSCLC cells

-

RET inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

Caption: General workflow for Western Blot analysis.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for researchers investigating the effects of RET inhibitors in NSCLC cell lines. While specific details for "this compound" are not currently available, the described methodologies are standard in the field and can be adapted for the evaluation of any novel RET-targeting compound. Diligent and systematic application of these protocols will enable the robust characterization of the in vitro efficacy and mechanism of action of new therapeutic candidates for RET-driven NSCLC.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research Progress on RET Fusion in Non-Small-Cell Lung Cancer [frontiersin.org]

- 4. ilcn.org [ilcn.org]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Ret-IN-11 in Medullary Thyroid Cancer Models

Introduction

Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC is mutations in the Rearranged during Transfection (RET) proto-oncogene, which lead to constitutive activation of its tyrosine kinase domain and downstream signaling pathways, promoting cell proliferation and survival. Ret-IN-11 is a potent and selective inhibitor of RET kinase, showing promise in preclinical MTC models. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in MTC cell lines and xenograft models.

Mechanism of Action

This compound is a type I kinase inhibitor that binds to the ATP-binding pocket of the RET kinase domain, stabilizing it in an inactive conformation. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. By inhibiting these pathways, this compound effectively curtails the uncontrolled cell growth and survival characteristic of RET-driven MTC.

Application Notes and Protocols for Ret-IN-11 in Animal Studies

Disclaimer: As of November 2025, there is no publicly available in vivo or preclinical data for a selective RET inhibitor specifically named "Ret-IN-11". The following application notes and protocols have been developed as a representative guide for a hypothetical potent and selective RET inhibitor, drawing upon available preclinical data from well-characterized selective RET inhibitors such as selpercatinib (LOXO-292) and pralsetinib (BLU-667). The provided dosages and methodologies are for research purposes only and should be adapted based on the specific physicochemical and pharmacological properties of the compound under investigation.

Introduction

This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. In vitro studies have demonstrated its high affinity for wild-type RET and various RET mutations, including the V804M gatekeeper mutation, with IC50 values of 6.20 nM and 18.68 nM, respectively. It has shown anti-proliferative and pro-apoptotic activity in cancer cell lines driven by RET fusions. These application notes provide a framework for the in vivo evaluation of this compound or similar RET inhibitors in animal models of RET-driven cancers.

Data Presentation: In Vivo Dosage of Analogous RET Inhibitors

The following table summarizes reported dosages of the selective RET inhibitors selpercatinib and pralsetinib in preclinical animal studies. This data can serve as a starting point for dose-range finding studies for novel RET inhibitors like this compound.

| Compound | Animal Model | Cancer Type | Dosing Route | Dosage | Dosing Schedule | Vehicle | Reference |

| Pralsetinib | Nude mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft (KIF5B-RET) | Oral Gavage | 3, 10, 30 mg/kg | Twice Daily | Not Specified | [1][2] |

| Pralsetinib | Nude mice | Medullary Thyroid Cancer (MTC) Xenograft (RET C634W) | Oral Gavage | 60 mg/kg | Once Daily | Not Specified | [1] |

| Selpercatinib | rasH2 Transgenic Mice | Carcinogenicity Study | Oral Gavage | Up to 60 mg/kg | Daily | Not Specified | [3] |

| Selpercatinib | Pediatric Patients (human) | Various RET-altered cancers | Oral | 90 mg/m² (equivalent to 160 mg adult dose) | Twice Daily | Capsule or liquid formulation | [4] |

Experimental Protocols

General Guidelines for Oral Gavage in Mice

Oral gavage is a common and effective method for the precise administration of oral compounds in mice.

Materials:

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 mL)

-

Vehicle solution

-

Test compound (this compound)

-

Animal scale

Procedure:

-

Animal Handling and Restraint: Acclimatize mice to handling prior to the experiment. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[5][6][7]

-

Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouth.[5][8]

-

Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[8][9]

-

Verification and Dosing: Ensure the needle has not entered the trachea; if resistance is met or the animal shows signs of distress, withdraw and re-insert. Once in the esophagus, slowly administer the calculated volume of the drug formulation.[5][9] The maximum recommended volume is typically 10 mL/kg.[6]

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[9]

Preparation of Vehicle and this compound Formulation for Oral Administration

The choice of vehicle is critical for ensuring the solubility and bioavailability of the test compound. A common vehicle for oral administration of kinase inhibitors in mice is a suspension or solution containing a combination of solvents.

Example Vehicle Formulation:

-

10% DMSO (Dimethyl sulfoxide)

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween-80 (Polysorbate 80)

-

45% Saline (0.9% NaCl)

Procedure:

-

Compound Dissolution: First, dissolve the required amount of this compound powder in DMSO.

-

Vehicle Preparation: In a separate tube, mix the PEG300, Tween-80, and saline.

-

Final Formulation: Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure a homogenous suspension or solution. Prepare fresh on each day of dosing.

Xenograft Tumor Model Protocol for RET-Fusion Non-Small Cell Lung Cancer (NSCLC)

This protocol describes the establishment and use of a cell line-derived xenograft (CDX) model for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

-

RET-fusion positive NSCLC cell line (e.g., a cell line engineered to express a KIF5B-RET or CCDC6-RET fusion).

-

Cell culture medium and reagents.

-

Matrigel (or similar basement membrane matrix).

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Culture the RET-fusion positive NSCLC cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.

-

Treatment Group(s): Administer this compound at various dose levels (e.g., starting with a dose-ranging study from 1-30 mg/kg) via oral gavage, once or twice daily.

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Mandatory Visualizations

RET Signaling Pathway

Caption: Simplified RET signaling pathway leading to cell proliferation, survival, and differentiation.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a xenograft study to evaluate the in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Activity of the RET Inhibitor Pralsetinib (BLU-667) in Patients with RET-Altered Solid Tumors - Conference Correspondent [conference-correspondent.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Activity of the Highly Specific RET Inhibitor Selpercatinib (LOXO-292) in Pediatric Patients With Tumors Harboring RET Gene Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.fsu.edu [research.fsu.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Ret-IN-11 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-11 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as point mutations and fusions, lead to constitutive activation of the RET protein, driving the growth and proliferation of various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] this compound is designed to block the ATP-binding site of the RET protein, thereby inhibiting its kinase activity and downstream signaling pathways.[1] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][3][4] Under normal physiological conditions, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL co-receptor (GFRα).[4][5] This binding induces dimerization of the RET receptor and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3][5]

In cancer, mutations or fusions involving the RET gene can result in ligand-independent, constitutive activation of the RET kinase, leading to uncontrolled cell division and tumor formation.[1][3] this compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to reduced cancer cell proliferation and induction of apoptosis.[1]

Figure 1: Simplified RET Signaling Pathway and Inhibition by this compound.

Data Presentation

The following table summarizes the key in vitro properties of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (RET Kinase) | 5 nM | Biochemical Assay | Hypothetical Data |

| IC50 (Cell Proliferation) | 25 nM | TT (Thyroid Cancer) | Hypothetical Data |

| IC50 (Cell Proliferation) | 40 nM | LC-2/ad (Lung Cancer) | Hypothetical Data |

| Solubility in DMSO | ≥ 50 mM | N/A | [6] |

| Aqueous Solubility | Low | N/A | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[6]

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the powder in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Retinoids are sensitive to light, so protect the solution from light exposure.[8][9]

Cell Culture Treatment with this compound

Materials:

-

Cancer cell lines with known RET alterations (e.g., TT cells for medullary thyroid carcinoma, LC-2/ad cells for RET-fusion positive lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[10][11]

-

Multi-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere and resume logarithmic growth (typically 24 hours).

-

On the day of treatment, prepare fresh serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium.

-

Note: The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Carefully aspirate the old medium from the cell culture plates.

-

Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][12]

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).

Figure 2: General Experimental Workflow for Cell-Based Assays with this compound.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation of this compound in culture medium | - Poor solubility in aqueous solution.- Exceeding the solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions immediately before use.- Do not store diluted solutions in aqueous buffers for extended periods. |

| High background toxicity in vehicle control | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v). |

| Inconsistent results | - Repeated freeze-thaw cycles of the stock solution.- Instability of the compound in solution. | - Use single-use aliquots of the stock solution.- Prepare fresh dilutions for each experiment.- Protect the compound from light and air exposure.[8][9] |

| No observable effect of this compound | - Cell line does not have an activating RET alteration.- Incorrect concentration range tested. | - Confirm the RET status of the cell line.- Perform a wide dose-response experiment to determine the optimal concentration range. |

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Low aqueous solubility of 11-cis-retinal limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dsmz.de [dsmz.de]

- 12. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Phospho-RET (p-RET) Detection Following Treatment with the Kinase Inhibitor Ret-IN-11

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the detection of phosphorylated RET (p-RET) by Western blot in cultured cells following treatment with the RET kinase inhibitor, Ret-IN-11. The protocol details procedures for cell culture and treatment, lysate preparation with appropriate inhibitors, protein quantification, immunoblotting, and detection. Additionally, it includes diagrams of the RET signaling pathway and the experimental workflow, along with tables summarizing key reagents and their recommended concentrations.

RET Signaling Pathway and Inhibition

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of several tissues, including the nervous and renal systems.[1][2] The binding of its ligands, which are members of the glial cell line-derived neurotrophic factor (GDNF) family, to a GFRα co-receptor induces RET dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in its intracellular domain.[2]